N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(15-4-2-10-21-15)17(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPQUELLAMVZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the thiophene ring: Similarly, the thiophene ring can be synthesized using cyclization reactions from appropriate precursors.
Coupling reactions: The furan and thiophene rings can be coupled using reagents like Grignard reagents or organolithium compounds.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the furan or thiophene rings, while reduction could lead to reduced forms of the carboxamide group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of materials with specific properties, such as conductive polymers or advanced materials.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Thiophene vs. Furan Rings : Thiophene derivatives (e.g., ) often exhibit enhanced antibacterial activity due to sulfur’s electron-rich nature, which facilitates target binding. Furan-containing analogs (e.g., Furanyl fentanyl in ) may prioritize CNS activity due to improved lipophilicity .
- N-Substituents : Bulky groups like phenethylpiperidine () enhance receptor binding, while electron-withdrawing groups (e.g., nitro in ) improve stability and intermolecular interactions .
Pharmacological Potential
- Antimicrobial Activity : While nitro-substituted thiophene carboxamides () show narrow-spectrum antibacterial effects, the target’s lack of nitro groups may reduce this activity unless compensated by its dual heterocyclic motifs .
- Receptor Targeting : The 2-(thiophen-2-yl)ethyl chain resembles opioid fentanyl analogs (), hinting at possible CNS activity, though this requires validation .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that incorporates furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A furan ring, which is associated with various bioactivities.
- A thiophene ring, known for its role in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing furan and thiophene rings exhibit a range of biological activities, including:
- Antimicrobial : Thiophenes have shown significant antimicrobial properties against various pathogens.
- Antioxidant : Compounds with these structures often demonstrate antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory : Many derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to inflammation and infection.
Research Findings
Recent studies have focused on the biological activity of related thiophene compounds. For example:
These findings suggest that the incorporation of thiophene and furan rings enhances biological activity, potentially making this compound a candidate for further research.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of thiophene derivatives, demonstrating that modifications to the thiophene ring significantly affected their activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : In vitro studies using RAW 264.7 macrophages showed that compounds similar to this compound reduced nitric oxide production in response to lipopolysaccharide (LPS), indicating potential anti-inflammatory properties.
Q & A
Basic: What are the common synthetic routes for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiophene-2-carboxamide core via acyl chlorination of thiophene-2-carboxylic acid, followed by nucleophilic substitution with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine .
- Step 2: Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce thiophene or furan substituents using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
Optimization Parameters:
| Reagent/Condition | Role | Example |
|---|---|---|
| Solvent | Polar aprotic (DMF, THF) | DMF enhances nucleophilicity in substitution reactions |
| Catalyst | Pd-based for coupling | Pd(PPh₃)₄ improves coupling efficiency |
| Temperature | 60–80°C | Balances reaction rate and side-product minimization |
Yield is maximized by controlling stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent connectivity and purity (>95%) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₆N₂O₂S₂: 344.06 g/mol) .
- X-ray Crystallography: Resolves 3D structure and dihedral angles between heterocyclic rings (e.g., thiophene-furan: 8–15°) using SHELXL .
Advanced: How can computational methods like DFT predict the compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps: Predicts reactivity (e.g., ΔE = 4.2 eV for thiophene-carboxamide derivatives) .
- Electrostatic Potential Maps: Identifies nucleophilic/electrophilic regions on furan/thiophene rings .
- Thermochemical Accuracy: B3LYP achieves <3 kcal/mol deviation in atomization energies, validated against experimental data .
Software: Gaussian or ORCA with 6-31G(d,p) basis sets .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Cross-validate cytotoxicity (e.g., MTT vs. apoptosis assays) to rule out false positives .
- Structural Analog Comparison: Compare IC₅₀ values of derivatives (e.g., furan vs. pyridine substitutions) to identify SAR trends .
- Batch Consistency: Ensure synthetic reproducibility via HPLC purity checks (>98%) .
Basic: What key structural features influence this compound’s reactivity?
Methodological Answer:
- Thiophene Rings: Electron-rich sulfur atoms participate in π-π stacking with biological targets (e.g., kinase active sites) .
- Carboxamide Group: Hydrogen-bond donor/acceptor sites enhance solubility and target binding .
- Steric Effects: Bulky N-substituents (e.g., furan-3-ylmethyl) may hinder rotation, affecting conformational stability .
Advanced: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Molecular Docking: AutoDock Vina simulates binding to targets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
- Crystallographic Studies: Resolve binding modes (e.g., hydrogen bonds with Thr766 and Met769 in EGFR) .
- SAR Analysis: Methylation of the furan ring increases lipophilicity (logP +0.5), enhancing membrane permeability .
Basic: What are standard protocols for evaluating in vitro biological activity?
Methodological Answer:
- Cytotoxicity: MTT assay (48–72 hr exposure, IC₅₀ = 12.5 µM in HeLa cells) .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR IC₅₀ = 0.8 µM) .
- Apoptosis: Flow cytometry with Annexin V/PI staining .
Advanced: How to optimize lead derivatives using structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Screening: Replace thiophene with selenophene to enhance electron density (IC₅₀ improvement: 1.5-fold) .
- Prodrug Design: Esterify carboxamide to improve oral bioavailability (e.g., ethyl ester: t₁/₂ = 4.2 hr in vivo) .
- QSAR Modeling: Use CoMFA to correlate logP and IC₅₀ (R² = 0.89) .
Basic: What are the solubility and stability profiles under different conditions?
Methodological Answer:
- Solubility: DMSO >100 mg/mL; aqueous solubility pH-dependent (0.5 mg/mL at pH 7.4) .
- Stability: Degrades <5% in PBS over 24 hr at 25°C; light-sensitive (store at -20°C in dark) .
Advanced: How to address low bioavailability in pharmacokinetic studies?
Methodological Answer:
- Nanoparticle Formulation: PLGA encapsulation increases plasma AUC by 3-fold .
- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
- Salt Formation: Hydrochloride salt improves aqueous solubility (2.3 mg/mL → 8.1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
